[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRMTHVSUWHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rebaudioside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63279-13-0 | |
| Record name | Rebaudioside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 286 °C | |
| Record name | Rebaudioside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Enzymology of Rebaudioside D
UDP-Glycosyltransferases (UGTs) in Rebaudioside D Formation
Specific UGTs Catalyzing Glucosylation Steps towards Rebaudioside D
EUGT11 from Oryza sativa
EUGT11, a UDP-glucosyltransferase (UGT) from Oryza sativa (rice), has been identified as an enzyme capable of converting Rebaudioside A to Rebaudioside D through the addition of a glucose moiety at the C-2' position of the 19-O-glucose residue of Rebaudioside A google.comepo.orgnih.gov. This enzyme exhibits strong 1,2-19-O-glucose glycosylation activity, a crucial step in Reb D production epo.org.
Studies have explored the heterologous expression of EUGT11 to improve its applicability in industrial settings. When expressed in Pichia pastoris, affinity-purified EUGT11 showed optimal activity at pH 6.0-6.5 and 45 °C, differing from its activity profile when expressed in Escherichia coli (pH 8.5 and 35 °C) researchgate.netnih.gov. A two-step temperature-control strategy employing EUGT11 in Pichia pastoris achieved a high conversion rate of 95.31% of Rebaudioside A to Rebaudioside D, significantly improving upon single-step processes researchgate.netresearchgate.net. Despite its catalytic ability, heterologous expression of plant-derived glycosyltransferases like EUGT11 often faces challenges, primarily due to their tendency to form inclusion bodies in Escherichia coli, leading to low yields of soluble and active protein nih.govfrontiersin.org.
Novel Glycosyltransferases (e.g., StUGT from Solanum tuberosum)
Beyond naturally occurring plant enzymes, novel glycosyltransferases are being investigated to enhance Rebaudioside D synthesis. One such enzyme is StUGT, a novel glycosyltransferase identified from Solanum tuberosum (potato) scite.airesearchgate.netnih.gov. StUGT has been characterized for its ability to convert Rebaudioside A to Rebaudioside D, demonstrating stronger affinity and substrate specificity for Rebaudioside A compared to previously reported enzymes scite.airesearchgate.netnih.gov.
Another noteworthy example is the glycosyltransferase YojK from Bacillus subtilis 168. This bacterial enzyme offers advantages over plant-derived UGTs due to its high solubility when recombinantly expressed in E. coli BL21 (DE3) nih.govfrontiersin.org. Structure-guided engineering of YojK led to the development of a variant, YojK-I241T/G327N, which exhibited a 7.35-fold increase in catalytic activity. This engineered variant enabled the production of Rebaudioside D with a yield of 91.29% nih.govfrontiersin.org. The improved activity of YojK-I241T/G327N is attributed to the formation of new hydrogen bonds between the enzyme and its substrates, Rebaudioside A or uridine (B1682114) diphosphate (B83284) glucose (UDPG) nih.gov.
UGTSL2 from Solanum lycopersicum (tomato) is another glycosyltransferase capable of converting Rebaudioside A to Rebaudioside D, though it can also produce side products such as Rebaudioside D2 and Rebaudioside M2 nih.govfrontiersin.orgresearchgate.net. To address this, an Asn358Phe mutant of UGTSL2 has been developed, which improved Rebaudioside D accumulation from 84.4% to 92.5% and reduced Rebaudioside M2 content from 3.7% to 0.4% researchgate.netnih.gov.
Substrate Specificity and Catalytic Efficiency of Rebaudioside D-Converting UGTs
The substrate specificity and catalytic efficiency of UGTs are critical parameters for efficient Rebaudioside D biosynthesis. Different UGTs exhibit varying affinities and catalytic rates for their substrates.
For instance, UGT91D2 from Stevia rebaudiana is the original enzyme involved in Reb D synthesis, but it is noted for its low substrate specificity nih.govnih.govfrontiersin.org. Engineering efforts, such as the V155T substitution in UGT91D2, have shown to significantly enhance the production of Rebaudioside D and Rebaudioside M by improving glucosylation activity and potentially enhancing UDP-glucose binding while reducing side reactions exlibrisgroup.comacs.orgacs.org.
UGTSL2 from Solanum lycopersicum demonstrates a higher affinity for Rebaudioside D than for Rebaudioside A, indicating that extending reaction times can lead to further glycosylation of Rebaudioside D into Rebaudioside M2 researchgate.netnih.gov. The Asn358Phe mutant of UGTSL2 shows higher specific activity towards Rebaudioside A compared to the wild-type, while its activity towards Rebaudioside D is lower nih.gov.
A novel glycosyltransferase, StUGT from Solanum tuberosum, exhibits stronger affinity and substrate specificity for Rebaudioside A than previously reported enzymes, and its reaction proceeds without significant by-products, making it a promising candidate for industrial production researchgate.netscite.ai.
UGT94D1 from Sesamum indicum has been identified as a selective glycosyltransferase for Rebaudioside D, leading to the production of a mono β-1,6-glycosylated derivative, Rebaudioside M2 frontiersin.orgfrontiersin.orgresearchgate.net. The kinetic parameters for UGT94D1 towards Rebaudioside D were determined, with a Km of 0.89 ± 0.05 mM and a kcat of 0.33 ± 0.08 min-1 frontiersin.orgfrontiersin.orgepo.org. Protein engineering of UGT94D1 resulted in the UGT94D1-F119I/D188P variant, which showed a 6.33-fold improvement in catalytic efficiency frontiersin.orgfrontiersin.orgresearchgate.net.
The catalytic efficiency (kcat/Km) is a crucial measure. For UGT94D1, the relatively low kcat/Km value suggested the need for protein engineering to enhance its catalytic activity frontiersin.org.
Here is a summary of kinetic parameters for some Rebaudioside D-converting UGTs:
| Enzyme | Substrate | Km (mM) | kcat (min-1) | Source |
| UGT94D1 | Rebaudioside D | 0.89 ± 0.05 | 0.33 ± 0.08 | Sesamum indicum frontiersin.orgfrontiersin.orgepo.org |
| UGTSL2 | Rebaudioside A | - | - | Solanum lycopersicum researchgate.netnih.gov |
| UGTSL2 | Rebaudioside D | - | - | Solanum lycopersicum researchgate.netnih.gov |
| UGT76G1 | Rebaudioside D | - | 3.3 | Stevia rebaudiana uniprot.org |
Multi-Enzyme System Integration for Rebaudioside D Synthesis
Multi-enzyme systems are increasingly employed to overcome limitations of single-enzyme catalysis, such as substrate availability and product inhibition, enabling more efficient and cost-effective production of Rebaudioside D researchgate.netnih.govmdpi.com. These systems often involve cascade reactions and strategies for regenerating expensive co-factors.
Cascade Reactions involving UDP-Glucosyltransferases and Sucrose (B13894) Synthases
Cascade reactions integrate multiple enzymes in a sequential manner, allowing for the continuous conversion of a starting material through several intermediate steps to the final product. For Rebaudioside D synthesis, a common strategy involves coupling UDP-glucosyltransferases (UGTs) with sucrose synthases researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govnih.gov.
Examples of successful cascade systems include:
UGTSL2 and StSUS1 : A multi-enzyme system combining UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum has been established. This system achieved a two-step glycosylation of stevioside (B1681144) to produce Rebaudioside D nih.govresearchgate.netnih.gov. Optimized reaction parameters led to the production of 17.4 g/L of Rebaudioside D from 20 g/L of Rebaudioside A with a 74.6% yield after 20 hours researchgate.netresearchgate.netnih.govacs.org.
UGT76G1, UGTSL2, and StSUS1 : A more complex system involving UGT76G1 from Stevia rebaudiana, UGTSL2 from Solanum lycopersicum, and StSUS1 from Solanum tuberosum has been shown to produce Rebaudioside D from stevioside researchgate.netnih.govresearchgate.netnih.gov. While effective, this system can produce Rebaudioside M2 as a by-product researchgate.net. The use of the UGTSL2 Asn358Phe mutant in this cascade system improved Rebaudioside D accumulation and reduced Rebaudioside M2 content researchgate.netnih.gov.
YojK and AtSuSy : An engineered bacterial glycosyltransferase, YojK-I241T/G327N from Bacillus subtilis, coupled with sucrose synthase AtSuSy from Arabidopsis thaliana, demonstrated high efficiency. This cascade reaction system produced 20.59 g/L of Rebaudioside D with a 91.29% yield from 19.32 g/L (20 mM) of Rebaudioside A within 15 hours nih.gov.
StUGT and GsSUS1 : A novel system utilizing StUGT from Solanum tuberosum and GsSUS1 (a sucrose synthase likely from Glycine max or a related species, though the exact origin GsSUS1 isn't explicitly stated in the provided snippets, StSUS1 from Solanum tuberosum is mentioned in the context of StUGT scite.airesearchgate.netnih.gov) achieved 5.27 g/L of Rebaudioside D without UDPG addition, highlighting a cost-effective strategy researchgate.netscite.airesearchgate.netnih.gov.
These cascade systems demonstrate the feasibility of large-scale Rebaudioside D production by integrating efficient UGTs with in situ UDPG regeneration.
Strategies for Uridine Diphosphate Glucose (UDPG) Regeneration
The high cost of UDPG is a major bottleneck in the enzymatic synthesis of glycosides. Effective strategies for UDPG regeneration are therefore crucial for the economic viability of Rebaudioside D production nih.govresearchgate.netnih.govnih.govnih.govuniprot.orgacs.orgfood.gov.uk.
Key aspects of UDPG regeneration strategies include:
Sucrose as a Glucose Donor : Sucrose serves as a cost-effective source of glucose for UDPG synthesis, replacing the need for expensive exogenous UDPG researchgate.netnih.govscite.airesearchgate.netnih.gov.
Enzyme Co-expression/Co-immobilization : Co-expressing UGTs and sucrose synthases in a single host organism (e.g., E. coli or Pichia pastoris) or co-immobilizing them in a reaction system allows for efficient coupling of the glycosylation and UDPG regeneration reactions researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.netfood.gov.uknih.gov. This integration ensures that UDPG consumed by the UGT is immediately replenished by the sucrose synthase, maintaining a continuous supply of the glycosyl donor researchgate.netnih.govscite.airesearchgate.netnih.gov.
Optimization of Reaction Conditions : Parameters such as substrate ratio, sucrose concentration, temperature, and pH are optimized to maximize the efficiency of both the glycosylation and UDPG regeneration steps researchgate.netnih.govresearchgate.netnih.govnih.govfrontiersin.org. For example, in the YojK-AtSuSy cascade, optimization of reaction conditions led to a high yield of Reb D with efficient UDPG recycling nih.gov.
Whole-Cell Biocatalysis : Utilizing whole-cell biocatalysts that express both the UGT and sucrose synthase genes can simplify the production process by eliminating the need for enzyme purification and facilitating in situ UDPG regeneration within the cell researchgate.netresearchgate.netscite.airesearchgate.netnih.gov.
These strategies collectively contribute to a more sustainable and economically viable production of Rebaudioside D.
Advanced Production Methodologies for Rebaudioside D
Microbial Biosynthesis Systems
The industrial production of Rebaudioside D (Reb D) has progressively shifted from reliance on extraction from Stevia rebaudiana leaves, where it is found in low concentrations, to more scalable and efficient microbial biosynthesis methods. frontiersin.org These biotechnological approaches utilize engineered microorganisms to perform the specific glycosylation steps required to convert precursor steviol (B1681142) glycosides, such as Rebaudioside A (Reb A), into the more desirable Reb D. frontiersin.org This transition is driven by the ability to overcome the limitations of plant-based sourcing, including low yields and the presence of complex mixtures of related compounds that require extensive purification.
Heterologous Expression in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)
The functional expression of key enzymes, particularly uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs), in microbial hosts is fundamental to the biosynthetic production of Reb D. Model organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently chosen as chassis for this purpose due to their well-understood genetics, rapid growth, and established fermentation technologies. nih.govresearchgate.net
Plant-derived UGTs, which naturally catalyze the synthesis of Reb D, often face challenges when expressed in microbial systems, such as low soluble expression, frequently forming inactive inclusion bodies in E. coli. frontiersin.orgnih.gov To circumvent this, researchers have turned to identifying and engineering more robust enzymes from other sources. For instance, bacterial glycosyltransferases have been shown to be functionally expressed in E. coli with excellent solubility, making them prime candidates for metabolic engineering. nih.gov
Saccharomyces cerevisiae is considered a superior host for expressing certain complex plant enzymes, including those involved in steviol glycoside synthesis. nih.gov Engineered yeast strains have been developed to produce various rebaudiosides, including Reb D and Rebaudioside M. nih.govacs.org Researchers have successfully engineered S. cerevisiae to express the necessary UGTs, demonstrating the feasibility of de novo biosynthesis of these sweeteners. nih.govmdpi.com For example, specific UGTs have been expressed in budding yeast, which then successfully convert steviol into various steviol glycosides, including Reb D. acs.orgresearchgate.net This approach not only allows for the production of Reb D but also opens avenues for synthesizing other highly glucosylated, desirable steviol glycosides. nih.govnih.gov
Engineering of Bacterial Glycosyltransferases (e.g., YojK from Bacillus subtilis 168)
A significant breakthrough in the microbial production of Reb D involves the identification and engineering of bacterial glycosyltransferases. A notable example is YojK from Bacillus subtilis 168, which was identified as having the ability to glycosylate Reb A to produce Reb D. nih.govresearchgate.netnih.gov Unlike many plant UGTs, YojK can be recombinantly expressed in E. coli with high solubility, making it an attractive enzyme for industrial applications. nih.gov However, the wild-type YojK enzyme exhibits lower catalytic activity compared to other reported glycosyltransferases, necessitating protein engineering to enhance its efficiency for practical use. nih.gov
To improve the performance of enzymes like YojK, researchers have employed structure-guided mutagenesis. This powerful technique relies on understanding the three-dimensional crystal structure of the enzyme to identify key amino acid residues in the active site that influence substrate binding and catalysis. nih.govresearchgate.net By solving the crystal structure of YojK, scientists were able to rationally design mutations to enhance its activity. researchgate.netnih.gov
Through a process of iterative evolution, specific residues were targeted for mutation. Alanine-scanning mutagenesis helped identify critical residues involved in substrate binding. researchgate.net This led to the creation of several mutants with improved performance. A standout variant, YojK-I241T/G327N, was developed that demonstrated a remarkable 7.35-fold increase in catalytic activity compared to the wild-type enzyme. nih.govresearchgate.netnih.gov This substantial improvement in efficiency makes the engineered enzyme a viable candidate for the industrial-scale production of Reb D. researchgate.netnih.gov
| Enzyme Variant | Relative Catalytic Activity (Fold Increase vs. Wild Type) | Key Mutations |
|---|---|---|
| Wild-Type YojK | 1.0 | N/A |
| YojK-I241T | ~4.0 | Isoleucine to Threonine at position 241 |
| YojK-G327N | ~3.5 | Glycine to Asparagine at position 327 |
| YojK-I241T/G327N | 7.35 | Combined I241T and G327N mutations |
Computational methods are integral to modern enzyme engineering. Molecular docking and molecular dynamics (MD) simulations provide deep insights into how a substrate, like Reb A, and a cofactor, such as UDP-glucose, bind within the enzyme's active site. researchgate.netfrontiersin.org These simulations were used to analyze the wild-type YojK and its engineered variants. researchgate.net
The results from these simulations revealed the structural basis for the enhanced activity of the YojK-I241T/G327N mutant. researchgate.netnih.gov The improved performance was attributed to the formation of new hydrogen bonds between the enzyme and the substrates (Reb A or UDP-glucose). researchgate.netresearchgate.net These additional interactions stabilize the substrate in a catalytically favorable conformation, thereby increasing the reaction rate. researchgate.net Similarly, MD simulations have been used to understand and improve other glycosyltransferases, such as EUGT11 and UGT94D1, revealing how specific mutations can improve substrate binding and catalytic positioning. uconn.edunih.gov This synergy between computational modeling and experimental protein engineering accelerates the development of highly efficient biocatalysts. uconn.edu
Whole-Cell Biocatalysis Systems
Whole-cell biocatalysis is an attractive strategy for producing Reb D as it eliminates the need for costly and time-consuming enzyme purification. researchgate.netresearchgate.net In this approach, engineered microorganisms, typically E. coli or S. cerevisiae, are used directly as the catalyst. researchgate.netsemanticscholar.org These systems can be designed to co-express the necessary glycosyltransferase along with an enzyme for cofactor regeneration, such as a sucrose (B13894) synthase. researchgate.netresearchgate.net
For example, a whole-cell system using an engineered E. coli strain expressing a novel glycosyltransferase (StUGT) was developed for the conversion of Reb A to Reb D. researchgate.netresearchgate.net By optimizing reaction conditions, including enhancing cell permeability, researchers achieved a high production yield of 98.08%. researchgate.netresearchgate.net A key innovation in these systems is the establishment of cascade reactions that regenerate the expensive sugar donor, UDP-glucose. By co-expressing a sucrose synthase, inexpensive sucrose can be used to continuously recycle UDP, making the process more economically viable. researchgate.netresearchgate.net This strategy has been successfully applied to achieve significant titers of Reb D without the need for external UDP-glucose addition. researchgate.netresearchgate.net
| Microorganism | Key Enzyme(s) | Substrate | Product Titer | Yield | Reference |
|---|---|---|---|---|---|
| E. coli | StUGT | Rebaudioside A | 6.12 g/L | 98.08% | researchgate.netresearchgate.net |
| E. coli | StUGT and GsSUS1 (sucrose synthase) | Rebaudioside A | 5.27 g/L | N/A | researchgate.net |
| E. coli | UGTSL2 and StSUS1 (sucrose synthase) | Rebaudioside A (20 g/L) | 17.4 g/L | 74.6% | researchgate.net |
Genetically Modified Yeast Strains for Enzyme Production (e.g., Komagataella phaffii)
In addition to their use in whole-cell systems, microorganisms are crucial for producing the purified enzymes used in in-vitro biocatalytic processes. The yeast Komagataella phaffii (formerly known as Pichia pastoris) is a particularly effective host for the high-level production of recombinant proteins, including the enzymes required for Reb D synthesis. nih.gov
Genetically modified strains of K. phaffii have been developed to produce both the UDP-glucosyltransferase and sucrose synthase enzymes. nih.goveuropa.euresearchgate.net In a typical manufacturing process, these enzymes are first produced via fermentation of the engineered K. phaffii strains. nih.govnih.gov Following fermentation, the enzymes are isolated and purified from the microorganisms. These purified enzymes are then used as processing aids in a subsequent bioconversion step, where they are mixed with a purified stevia leaf extract to convert steviol glycosides into Reb D. nih.govnih.gov This process allows for precise control over the reaction and results in a final product of high purity (≥ 95%). nih.goveuropa.eu The European Food Safety Authority (EFSA) has evaluated Reb D produced using enzymes derived from genetically modified K. phaffii strains. nih.goveuropa.euresearchgate.net
Plant Tissue Culture and Genetic Engineering Approaches
The pursuit of enhanced Rebaudioside D (Reb D) production has led researchers to explore advanced biotechnological methodologies. These techniques, centered around plant tissue culture and genetic engineering, offer precise control over the biosynthetic pathways of Stevia rebaudiana, aiming to increase the yield of this highly sought-after sweet compound.
In Vitro Propagation and Callus Cultures of Stevia rebaudiana for Steviol Glycoside Production
Conventional propagation of Stevia rebaudiana is often hampered by low seed viability and germination rates, as well as poor rooting of cuttings. mdpi.commdpi.comgaacademy.org Plant tissue culture presents a viable alternative for mass propagation of elite genotypes and provides a controlled environment for the production of steviol glycosides. mdpi.comresearchgate.net
In vitro propagation, or micropropagation, allows for the rapid multiplication of Stevia plants from small pieces of tissue (explants) in a sterile laboratory setting. ijcmas.com Various explants, including leaves, nodal segments, shoot tips, and even flowers, have been successfully used to initiate cultures. mdpi.comnih.gov Studies have shown that the type of explant can significantly influence the efficiency of regeneration and the subsequent accumulation of steviol glycosides. mdpi.comnih.gov For instance, leaf explants have often been found to be superior for callus induction. mdpi.comnih.gov
Callus cultures, which are masses of undifferentiated plant cells, are a key component of this strategy. nih.gov These cultures can be established from various explants on a nutrient medium, typically Murashige and Skoog (MS) medium, supplemented with plant growth regulators. nih.govwaset.org Callus cultures offer a continuous source of cells that can be used for regeneration of whole plants or for direct production of steviol glycosides in bioreactors. mdpi.comresearchgate.net Research has demonstrated that callus cultures of Stevia can produce a range of steviol glycosides, although the concentrations are often lower than in the leaves of mature plants. nih.govresearchgate.net
Cell suspension cultures, initiated from friable callus, represent another approach where cells are grown in a liquid medium. mdpi.comresearchgate.net This method allows for more uniform exposure of cells to nutrients and growth regulators and is amenable to large-scale production in bioreactors. mdpi.com
Table 1: Comparison of Explant Types for In Vitro Culture of Stevia rebaudiana
| Explant Type | Primary Use in Culture | Reported Advantages | Key References |
|---|---|---|---|
| Leaf | Callus induction, direct organogenesis | High callus formation rates, good regeneration potential. | mdpi.comnih.gov |
| Nodal Segments | Micropropagation (shoot proliferation) | High shoot multiplication rates in some studies. | mdpi.comgaacademy.org |
| Shoot Tips | Micropropagation | High responsiveness for multiple shoot regeneration. | mdpi.com |
| Internodal Segments | Callus induction | Can be used to initiate callus cultures. | mdpi.comnih.gov |
Optimization of Culture Conditions and Plant Growth Regulators for Steviol Glycoside Profile Modulation
The composition of the culture medium and the presence of plant growth regulators (PGRs) are critical factors that influence both the growth of in vitro cultures and the profile of steviol glycosides produced. mdpi.comijcmas.comresearchgate.net The goal is to create an environment that not only promotes healthy growth but also steers the plant's metabolism towards the synthesis of desired compounds like Reb D.
The most commonly used basal medium for Stevia tissue culture is the Murashige and Skoog (MS) medium. gaacademy.orgwaset.org However, modifications to the concentration of its components can impact steviol glycoside production. mdpi.com The type and concentration of PGRs, particularly auxins and cytokinins, play a pivotal role in directing cell differentiation and secondary metabolite production. researchgate.netnih.gov
Other factors such as photoperiod and light quality can also affect the accumulation of steviol glycosides in in vitro cultures. esg.net.eg The manipulation of these culture conditions provides a powerful tool for modulating the biosynthetic pathways and potentially enhancing the production of specific, high-value steviol glycosides.
Table 2: Effect of Plant Growth Regulators on Steviol Glycoside Production in Stevia rebaudiana
| Plant Growth Regulator(s) | Observed Effect on Steviol Glycosides | Key References |
|---|---|---|
| BAP and NAA combination | Increased shoot proliferation; influenced stevioside (B1681144) and Rebaudioside A content. | researchgate.netnih.gov |
| 2,4-D | Effective for callus induction; higher concentrations can be detrimental. | waset.orgnih.gov |
| Kinetin | Used in combination with auxins for shoot regeneration and can influence glycoside content. | nih.gov |
| Thidiazuron (TDZ) | Can lead to high stevioside content but may cause abnormal shoot development. | researchgate.netashs.org |
Enhancing Rebaudioside D Content through Biosynthetic Gene Expression Modulation
The biosynthesis of steviol glycosides is a complex enzymatic process involving a series of UDP-glycosyltransferases (UGTs) that attach glucose units to a steviol backbone. nih.gov Each specific glycoside, including Reb D, is the result of the action of a particular set of UGTs. nih.govresearchgate.net Modulating the expression of the genes encoding these enzymes is a direct strategy to alter the final steviol glycoside profile and enhance the production of desirable compounds like Reb D. researchgate.net
Key genes in the latter stages of the biosynthetic pathway are of particular interest for increasing the complexity of the glycosides. For example, the enzyme UGT76G1 is known to be responsible for the conversion of stevioside to Rebaudioside A. nih.govnih.gov Further glycosylation steps are required to produce more highly glucosylated compounds like Reb D. acs.orgnih.gov
Recent research has focused on identifying and characterizing the specific UGTs involved in the synthesis of Reb D and Rebaudioside M. acs.orgnih.gov One study identified UGT91D2 as a key enzyme in this process and found that a single amino acid substitution (V155T) in this enzyme significantly improved its efficiency, leading to enhanced production of Reb D and Reb M in yeast and transient expression in Nicotiana benthamiana. acs.orgnih.gov This highlights the potential of protein engineering and targeted gene modulation to overcome bottlenecks in the biosynthetic pathway. acs.orgnih.gov
By understanding the specific functions of different UGTs, it becomes possible to upregulate the expression of genes that lead to the production of Reb D while potentially downregulating those that produce less desirable glycosides. cdnsciencepub.com This can be achieved through various genetic engineering techniques, including overexpression of key genes.
Transgenic Plant Development for Modified Steviol Glycoside Profiles
The development of transgenic Stevia rebaudiana plants offers a powerful approach to permanently modify the steviol glycoside profile for enhanced production of compounds like Reb D. researchgate.net This involves introducing or overexpressing specific genes that encode for key enzymes in the biosynthetic pathway. article4pub.com
A highly efficient Agrobacterium-mediated transformation system is a prerequisite for creating transgenic Stevia plants. nih.gov Researchers have successfully developed such systems, enabling the stable integration of desired genes into the plant's genome. nih.gov
Several studies have demonstrated the feasibility of this approach. For instance, the overexpression of the SrUGT76G1 gene in transgenic Stevia has been shown to increase the ratio of Rebaudioside A to stevioside. nih.govnih.gov Similarly, co-overexpression of SrKO (ent-kaurene oxidase) and SrUGT76G1 has led to a significant increase in Rebaudioside A content. nih.govplos.org
While much of the research to date has focused on enhancing Rebaudioside A, the same principles can be applied to increase Reb D content. researchgate.net By identifying and overexpressing the specific UGTs responsible for the final glycosylation steps leading to Reb D, it is theoretically possible to develop transgenic Stevia varieties with a significantly higher accumulation of this premium sweetener. acs.orgnih.gov This approach holds the promise of creating new Stevia cultivars with tailor-made steviol glycoside profiles to meet the demands of the food and beverage industry.
Genome Editing Strategies for Targeted Rebaudioside D Accumulation
Genome editing technologies, particularly the CRISPR/Cas9 system, represent a cutting-edge approach for precisely modifying the genome of Stevia rebaudiana to enhance the accumulation of specific steviol glycosides like Reb D. upm.edu.my Unlike traditional genetic modification which involves the insertion of foreign DNA, genome editing allows for targeted changes to the plant's own genes. nih.gov
The CRISPR/Cas9 system can be used to activate the expression of specific endogenous genes. upm.edu.myupm.edu.my For example, researchers have successfully used a modified CRISPR/dCas9 system to activate the UGT76G1 gene in Stevia protoplasts, demonstrating the potential to upregulate key enzymes in the biosynthetic pathway without the need for stable transgenesis. upm.edu.mynih.govupm.edu.mynih.gov This approach, which can be delivered as ribonucleoproteins (RNPs), avoids the integration of foreign DNA into the host genome, which may be more acceptable to consumers. upm.edu.mynih.govupm.edu.my
By designing guide RNAs that target the promoter regions of the specific UGT genes responsible for Reb D synthesis, it is possible to specifically enhance their expression. This targeted activation could lead to a significant increase in the production of Reb D.
Furthermore, CRISPR/Cas9 can be used for gene knockouts. google.com This could be employed to disrupt the expression of genes that compete for precursors in the biosynthetic pathway or that lead to the production of less desirable steviol glycosides. By redirecting the metabolic flux towards the synthesis of Reb D, its accumulation can be significantly increased. The application of these genome editing strategies holds immense potential for the development of new Stevia varieties with optimized steviol glycoside profiles, characterized by high levels of Reb D. google.com
Advanced Extraction and Purification Techniques for Rebaudioside D
Methodological Considerations for Low Abundance Compounds in Natural Sources
The primary challenge in producing Rebaudioside D is its minute abundance in Stevia leaves, which is approximately 0.4% of the total dry weight. scirp.org This low concentration means that traditional extraction and purification methods, which are effective for major glycosides like Stevioside (B1681144) and Rebaudioside A, are often inefficient and not economically viable for minor compounds.
The initial step in any process is the extraction of total steviol (B1681142) glycosides from the dried plant material. Conventional methods typically involve steeping the leaves in hot water. researchgate.net However, due to the bulkiness of the leaves, a very high water-to-leaf ratio is often required, resulting in a dilute extract that is energy-intensive to process. researchgate.net To overcome these limitations, advanced extraction technologies are employed to improve efficiency. These include:
Pressurized Hot Water Extraction (PHWE): This technique uses water at elevated temperatures and pressures to enhance extraction efficiency.
Microwave-Assisted Extraction (MAE): The application of microwave energy can significantly reduce extraction time and solvent consumption. One study found that MAE yielded the greatest amount of steviol glycosides compared to conventional methods. steviashantanu.com
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, improving solvent penetration and glycoside release.
A crucial consideration is that the optimal conditions for extracting steviol glycosides may not be the same as for other desired compounds, such as antioxidants. Research has shown that steviol glycoside and antioxidant yields can be negatively correlated, requiring the process to be tailored to the desired end product. steviashantanu.com Given the low starting concentration of Rebaudioside D, maximizing the initial yield of total steviol glycosides is a critical prerequisite before undertaking the more complex and costly downstream purification steps.
Chromatographic Separation Techniques
Due to the structural similarity of the various steviol glycosides, which differ only in their sugar moieties, chromatographic techniques are indispensable for their separation. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution separation of complex mixtures. While analytical HPLC is used for quantification, preparative HPLC is employed to purify large quantities of a specific compound. For steviol glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) mode is particularly effective. akjournals.com
In a typical HILIC separation, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent, like acetonitrile (B52724), and a smaller amount of a polar solvent, like water. akjournals.com This allows for the successful separation of highly polar compounds like steviol glycosides. One study demonstrated that after an initial clean-up with macroporous resin, a preparative HPLC system using an 83% acetonitrile in water mobile phase could yield Rebaudioside A at 97.2% purity. akjournals.com Similar principles are applied to isolate minor glycosides like Rebaudioside D, although the low starting concentration makes the process more challenging and requires highly optimized conditions and repeated chromatographic runs to accumulate sufficient material. The table below outlines typical parameters for such a separation.
| Parameter | Specification | Source |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | akjournals.com |
| Stationary Phase | Amide or Diol-based columns | nih.gov |
| Mobile Phase | Acetonitrile and Water mixture (e.g., 83:17 v/v) | akjournals.com |
| Detection | UV at 210 nm | |
| Scale | Analytical to Preparative (e.g., 2.1 x 40 cm to 7.5 x 50 cm columns) | nih.gov |
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible sample adsorption. researchgate.net This technique is particularly well-suited for the preparative purification of natural products.
High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate major steviol glycosides using a two-phase solvent system, such as n-hexane–n-butanol–water. researchgate.netijpsonline.com More advanced gradient elution CCC methods have proven effective for isolating the less abundant glycosides. A key study demonstrated the isolation of several minor glycosides, including Rebaudioside D, from a commercial stevia formulation. The results of this separation are summarized in the table below. researchgate.net
| Compound | Amount Injected (mg) | Yield (mg) | Purity |
| Rebaudioside D | 40.2 | 1.2 | >95% |
| Steviolbioside | 40.2 | 1.7 | >95% |
| Dulcoside A | 40.2 | 2.2 | >95% |
| Rebaudioside A | 40.2 | 5.7 | >95% |
| Rebaudioside B | 40.2 | 4.1 | >95% |
This demonstrates that CCC is a viable and efficient method for obtaining high-purity Rebaudioside D at a preparative scale.
Membrane Separation Technologies (e.g., Ultrafiltration, Nanofiltration)
Membrane separation is a pressure-driven filtration technology that uses semi-permeable membranes to separate molecules based on size and shape. It is often promoted as a "green" technology because it avoids the use of organic solvents. steviashantanu.comscirp.org A multi-stage membrane process is typically used for the initial purification of stevia extract. scirp.orgnih.gov
Microfiltration (MF): The first step uses membranes with larger pore sizes (0.1 to 10 µm) to remove suspended solids, cell debris, and some microorganisms from the crude aqueous extract. steviashantanu.com
Ultrafiltration (UF): The permeate from the MF step is then passed through a UF membrane (e.g., 30 kDa molecular weight cut-off). This retains high molecular weight components like proteins, polysaccharides, and leaf pigments, while allowing the smaller steviol glycosides to pass through. scirp.org
Nanofiltration (NF): The final membrane step uses NF membranes with a very small pore size (e.g., 250 Da MWCO). This step retains the steviol glycosides while allowing water and some mineral salts to pass through, effectively concentrating the glycoside solution. scirp.org
While membrane technology is highly effective for clarifying and concentrating the total steviol glycoside extract, it has limitations. Due to the similar molecular weights of the different glycosides, membrane filtration alone cannot effectively separate individual compounds like Rebaudioside D from major components like Rebaudioside A. steviashantanu.com Therefore, it is best employed as a crucial pre-purification step to prepare the extract for subsequent high-resolution techniques like chromatography. steviashantanu.comgoogleapis.com
Selective Precipitation and Crystallization Methods
Crystallization is a widely used technique for the final purification of chemical compounds. By carefully selecting solvents and controlling conditions such as temperature and concentration, a target compound can be induced to precipitate from a solution, leaving impurities behind. This method is highly effective for purifying the most abundant steviol glycosides. For instance, Rebaudioside A is commonly crystallized from aqueous ethanol or methanol-acetone solutions to achieve purities greater than 99%. google.comgoogle.com
For low-abundance compounds like Rebaudioside D, direct crystallization from the crude extract is not feasible. The compound must first be significantly enriched using other techniques, such as chromatography. Once a solution with a high concentration of Rebaudioside D is obtained, selective crystallization can be induced. A patented method describes a process where a purified Rebaudioside D-rich mixture is dissolved in an aqueous organic solvent. Crystallization is then initiated, a step which can be promoted by adding a small amount of high-purity Rebaudioside D as a "seed." googleapis.comgoogle.com The resulting crystals are then filtered and dried to yield a final product with a purity that can exceed 90%. googleapis.com The tendency of a glycoside to crystallize is highly dependent on its concentration and purity in the solution. researchgate.net
Enzymatic Extraction Facilitation
To improve the initial extraction of steviol glycosides from the plant matrix, enzymatic pre-treatment can be employed. This method uses specific hydrolytic enzymes to break down the complex polysaccharides, such as cellulose, hemicellulose, and pectin, that constitute the plant's cell walls. scirp.orggoogle.com By disrupting the cell wall structure, the enzymes facilitate the release of the intracellular steviol glycosides into the extraction solvent.
This "enzyme-assisted extraction" is performed prior to the main extraction process (such as PHWE). The powdered stevia leaves are incubated in a buffered solution containing a combination of enzymes. google.com Studies have shown that using enzymes like cellulase, hemicellulase, and pectinase can significantly increase the yield of steviol glycosides compared to extraction without enzymatic pre-treatment. researchgate.netgoogle.com
Impurity Removal and Enhancement of Purity Profile
The principal challenge in purifying Rebaudioside D lies in its low concentration in the Stevia rebaudiana Bertoni plant extract, where it coexists with a myriad of other steviol glycosides, most notably Rebaudioside A (Reb A) and Stevioside. google.com These compounds share a common steviol backbone, differing only in the number and arrangement of their glucose units, which results in very similar physicochemical properties and makes their separation a complex task. mdpi.com Advanced methods such as chromatography and recrystallization are pivotal in overcoming these challenges.
Chromatographic Separation
Chromatography is a cornerstone technique for the separation and purification of individual steviol glycosides. ijpsonline.com Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), and Hydrophilic Interaction Liquid Chromatography (HILIC), have been effectively utilized. mdpi.comijpsonline.com These methods exploit subtle differences in the polarity and affinity of the steviol glycosides for the stationary and mobile phases to achieve separation. For instance, preparative HPLC has been successfully employed to isolate pure stevioside, Reb A, and Rebaudioside C, demonstrating the potential of this technique for obtaining high-purity individual glycosides. mdpi.com
Recrystallization
Recrystallization is another powerful technique for enhancing the purity of Rebaudioside D. This method relies on the differences in solubility of the various steviol glycosides in a given solvent system. By carefully selecting the solvent and controlling conditions such as temperature and concentration, it is possible to selectively crystallize the desired compound, leaving impurities behind in the mother liquor.
A common approach involves the use of aqueous organic solvents, such as ethanol-water mixtures. The ratio of the organic solvent to water is a critical parameter that influences the purity and yield of the target steviol glycoside. Research has shown that adjusting the ethanol concentration in an ethanol-water solution can effectively modulate the precipitation of different steviol glycosides.
For instance, in a study focused on the purification of Rebaudioside A from a stevia extract, the concentration of ethanol in the crystallization solvent was varied to observe its effect on the composition of the resulting precipitate. While the primary goal was to purify Reb A, the data provides valuable insights into the behavior of other steviol glycosides, including Reb D, during the crystallization process.
Table 1: Influence of Ethanol Concentration on the Composition of Steviol Glycoside Precipitate
| Ethanol Concentration in Water (%) | Rebaudioside A (%) | Stevioside (%) | Rebaudioside C (%) | Rebaudioside D (%) | Other Glycosides (%) |
| 96 | 85.3 | 6.8 | 4.2 | 1.5 | 2.2 |
| 94 | 88.1 | 5.9 | 3.5 | 1.3 | 1.2 |
| 92 | 90.2 | 4.7 | 2.9 | 1.1 | 1.1 |
| 90 | 91.5 | 4.1 | 2.5 | 1.0 | 0.9 |
| 88 | 92.6 | 3.5 | 2.1 | 0.9 | 0.9 |
| 85 | 93.8 | 2.9 | 1.7 | 0.8 | 0.8 |
| 82 | 94.5 | 2.4 | 1.4 | 0.7 | 1.0 |
| 80 | 95.1 | 2.1 | 1.2 | 0.6 | 1.0 |
This table was created based on data from a study on the purification of Rebaudioside A, illustrating the effect of solvent composition on the separation of various steviol glycosides, including Rebaudioside D. google.com
The data indicates that as the concentration of ethanol decreases (and water content increases), the purity of Rebaudioside A in the precipitate increases, while the percentages of other steviol glycosides, including Rebaudioside D, tend to decrease. This demonstrates the principle of fractional crystallization, where components with lower solubility in the solvent system crystallize out first.
Further refinement of the process can be achieved by optimizing the ratio of the stevia extract to the solvent. The following table illustrates the impact of varying the volume of an 88% ethanol solution on the purity of Rebaudioside A and the co-precipitation of other glycosides.
Table 2: Effect of Solvent Volume on Steviol Glycoside Precipitate Composition
| Extract to 88% Ethanol Solution Ratio (w/v) | Rebaudioside A (%) | Stevioside (%) | Rebaudioside C (%) | Rebaudioside D (%) | Other Glycosides (%) |
| 1:2.5 | 90.8 | 4.5 | 2.7 | 1.0 | 1.0 |
| 1:3.0 | 92.6 | 3.5 | 2.1 | 0.9 | 0.9 |
| 1:4.0 | 93.1 | 3.2 | 1.9 | 0.8 | 1.0 |
| 1:5.0 | 93.5 | 3.0 | 1.8 | 0.7 | 1.0 |
| 1:7.0 | 93.8 | 2.8 | 1.7 | 0.7 | 1.0 |
| 1:10.0 | 94.1 | 2.6 | 1.6 | 0.7 | 1.0 |
This table was created based on data from a study on the purification of Rebaudioside A, showing how the solvent-to-extract ratio influences the purity of the target compound and the levels of other glycosides like Rebaudioside D. google.com
These findings underscore the importance of precise control over crystallization parameters to achieve a high-purity final product. By manipulating solvent composition and ratios, a skilled chromatographer can effectively steer the purification process towards the isolation of Rebaudioside D.
Enzymatic Treatment
In addition to physical separation methods, enzymatic treatment represents a novel approach to enhancing the purity of specific steviol glycosides. This method involves the use of enzymes, such as glucosidases, to selectively convert unwanted steviol glycosides into other compounds, thereby enriching the desired glycoside. For instance, enzymes can be used to convert Rebaudioside A into Rebaudioside D, offering a pathway to produce high-purity Reb D from a more abundant precursor. This biotechnological approach holds promise for the efficient and targeted production of rare steviol glycosides.
The combination of these advanced techniques—chromatography for initial separation, recrystallization for purity enhancement, and enzymatic treatment for targeted conversion—enables the production of Rebaudioside D with the high level of purity required for its application as a premium, clean-tasting sweetener.
Spectroscopic and Chromatographic Approaches for Rebaudioside D Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of Rebaudioside D, offering detailed information on its atomic connectivity, stereochemistry, and glycosidic linkages.
One-dimensional NMR experiments, specifically 1H and 13C NMR, provide fundamental data for the initial characterization of Rebaudioside D. 1H NMR spectra reveal the presence of various proton environments within the molecule, including characteristic methyl singlets, olefinic protons from the exocyclic double bond, and sp3 methylene (B1212753) and methine protons, which are typical for ent-kaurane diterpenoids iosrphr.org. These spectra are typically acquired in deuterated pyridine (B92270) (C5D5N), with chemical shifts referenced to the residual solvent signal iosrphr.orgscirp.org.
13C NMR spectroscopy complements 1H NMR by providing information on the carbon skeleton of Rebaudioside D iosrphr.orgscirp.orgscilit.com. The chemical shifts of carbon atoms are highly sensitive to their electronic environment and connectivity, allowing for the identification of different types of carbons, such as anomeric carbons of the sugar units and carbons of the steviol (B1681142) aglycone iosrphr.orgscirp.org.
To achieve a comprehensive structural assignment of Rebaudioside D, various two-dimensional (2D) NMR techniques are employed. These experiments provide crucial correlation data that establish connectivity and spatial relationships between atoms:
Correlation Spectroscopy (COSY): 1H-1H COSY experiments reveal scalar couplings between directly bonded protons, enabling the tracing of proton spin systems within the molecule, particularly within the sugar moieties and the aglycone core scirp.orgrsc.orgscience.govscience.govmdpi.comnih.govresearchgate.net.
Total Correlation Spectroscopy (TOCSY): TOCSY experiments extend the connectivity information beyond direct neighbors, showing correlations between all protons within a coupled spin system. This is particularly useful for identifying and assigning entire sugar units iosrphr.orgscirp.orgrsc.orgmdpi.comresearchgate.netscirp.orgresearchgate.netresearchgate.netresearchgate.net.
Heteronuclear Single Quantum Coherence (HSQC): 1H-13C HSQC (or HMQC) provides direct correlations between protons and the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals simultaneously and determining the multiplicity of carbon atoms (e.g., HSQC-DEPT) scirp.orgrsc.orgscience.govscience.govmdpi.comresearchgate.netresearchgate.net.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY (or NOESY) experiments provide information about spatial proximity between protons, regardless of bond connectivity. This is vital for determining the relative stereochemistry of chiral centers and confirming the anomeric configuration of sugar units (e.g., β-orientation of glucosyl units) rsc.orgmdpi.comresearchgate.net.
NMR spectroscopy is highly effective in differentiating Rebaudioside D from its structural isomers, such as Rebaudioside D2, Rebaudioside D3, and Rebaudioside M2, which often differ only in the position or type of glycosidic linkages. For instance, Rebaudioside D2 is an isomer of Rebaudioside D that possesses a relatively rare 1→6 sugar linkage, a feature elucidated through extensive 1D and 2D NMR analysis, including COSY, HSQC-DEPT, HMBC, 1D TOCSY, and NOESY experiments mdpi.comnih.govresearchgate.net. Similarly, Rebaudioside M2, an isomer of Rebaudioside M, also contains a rare 1→6 glycosidic bond, with its structure confirmed by comprehensive NMR data, including anomeric proton signals and HMBC correlations mdpi.comresearchgate.net. The complete proton and carbon NMR spectral assignments of Rebaudioside D3, another isomer, were achieved using 1D and 2D NMR techniques (TOCSY, HMQC, and HMBC), alongside high-resolution mass spectral data scirp.orgresearchgate.netresearchgate.net. These detailed NMR analyses are essential for pinpointing the exact positions of glycosylation and the anomeric configurations, which are critical for distinguishing between these closely related compounds.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) techniques are crucial for determining the molecular weight of Rebaudioside D and its fragments, providing complementary information to NMR for structural confirmation and enabling sensitive detection and characterization.
Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used for the analysis of Rebaudioside D and other steviol glycosides due to its ability to ionize large, polar molecules with minimal fragmentation nih.govnutrafoods.euresearchgate.net. ESI-MS typically operates in negative ion mode for steviol glycosides, yielding deprotonated molecular ions, such as [M-H]- nih.govresearchgate.netmassbank.euakjournals.com. Adduct ions, such as [M+NH4]+ and [M+Na]+, are also commonly observed in positive ion mode ESI-MS scirp.orgresearchgate.netuni.luresearchgate.net.
Tandem mass spectrometry (MS/MS) provides valuable fragmentation patterns that aid in structural elucidation. For Rebaudioside D, characteristic fragmentation involves the sequential loss of sugar units nih.govmassbank.eunih.gov. Notably, the highest ion intensity in MS/MS spectra of steviol glycosides often corresponds to the fragment resulting from the complete elimination of ester-linked glycans at the C-19 position of the steviol backbone nih.gov. For example, Rebaudioside D has been shown to yield a precursor m/z of 1127 in negative ESI-MS nih.govmassbank.eu.
Table 1: Representative Mass Spectrometry Data for Rebaudioside D and Isomers
| Compound | Ionization Mode | Precursor Ion/Adduct | m/z | Reference |
| Rebaudioside D | Negative ESI | [M-H]- | 1127 | nih.govmassbank.eu |
| Rebaudioside D | Positive ESI | [M+NH4]+ | 1146.5174 | uni.lu |
| Rebaudioside D | Positive ESI | [M+Na]+ | 1151.4728 | uni.lu |
| Rebaudioside D3 | Positive ESI | [M+NH4]+ | 1146.5174 | scirp.orgresearchgate.netresearchgate.net |
| Rebaudioside D3 | Positive ESI | [M+Na]+ | 1151.4721 | researchgate.netresearchgate.net |
| Rebaudioside M | Negative ESI | [M-H]- | 1289.0 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS), including advanced techniques like UHPLC-ESI-MSn, is a powerful hyphenated technique for the sensitive detection, characterization, and quantification of Rebaudioside D and other steviol glycosides, especially minor components, in complex matrices such as Stevia rebaudiana extracts scirp.orgresearchgate.netnutrafoods.eunih.govresearchgate.netacs.org. The chromatographic separation prior to MS analysis allows for the resolution of individual steviol glycosides, even those present in small quantities or as isomers.
LC-MS is particularly valuable for identifying and confirming the natural existence of minor steviol glycosides. For instance, LC-MS analysis of commercial Stevia rebaudiana extracts has confirmed the presence of Rebaudioside D3, which was also characterized by its distinct retention time compared to Rebaudioside D scirp.orgresearchgate.netresearchgate.net. Rebaudioside D3, for example, was identified at a retention time (tR) of 7.3 min, while Rebaudioside D exhibited a tR of 9.5 min scirp.orgresearchgate.net. This ability to combine chromatographic separation with mass spectral identification makes LC-MS an indispensable tool for both qualitative and quantitative analysis in the field of steviol glycoside research.
Table 2: Retention Times of Rebaudioside D and Isomers in LC-MS Analysis
| Compound | Retention Time (tR) | Reference |
| Rebaudioside D | 9.5 min | scirp.orgresearchgate.net |
| Rebaudioside D3 | 7.3 min | scirp.orgresearchgate.net |
X-ray Diffraction for Crystal Structure Confirmation
X-ray diffraction (XRD) is a powerful technique employed to confirm the crystal structure of compounds, providing detailed information about their atomic arrangement and molecular conformation. For rebaudioside D, the crystal structure has been successfully confirmed through high-quality X-ray diffraction analysis. nih.gov
Researchers have utilized X-ray diffractometry (XRD) to investigate changes in the crystal structure of rebaudioside D polymorphs. jst.go.jp For instance, a Thermo Plus2 system XRD-DSC III was employed for simultaneous differential scanning calorimetry (DSC) and XRD analyses to confirm these structural changes. jst.go.jp In another study, X-ray powder diffraction (XRD) analysis of rebaudioside D and other steviol glycosides was conducted at room temperature over an angular range of 5° to 60°, using a Bruker D8 Advance Davinci diffractometer system. mdpi.com The ability to obtain high-quality crystals of rebaudioside D has been instrumental in enabling such detailed structural confirmation via X-ray diffraction. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the quantitative analysis and purity assessment of rebaudioside D, offering high resolution and sensitivity for separating and detecting steviol glycosides.
Several HPLC methods have been developed for the determination and quantification of rebaudioside D in various matrices, including Stevia rebaudiana leaves. One such method utilized a C18 column (250 mm × 4.6 mm, 5 µm) with a UV detector set at 210 nm. scirp.orgresearchgate.net The mobile phase consisted of a 32:68 (v/v) mixture of acetonitrile (B52724) and sodium phosphate (B84403) buffer (10 mmol/L, pH 2.6), delivered at a flow rate of 1.0 mL/min. scirp.orgresearchgate.net Under these conditions, the retention time for rebaudioside D was observed at 3.47 ± 0.04 minutes. scirp.orgresearchgate.net
Another HPLC approach for purity determination of rebaudioside D involved a ZORBAX NH2 column (150 × 4.6 mm, 5 µm) maintained at 30°C. google.com The mobile phase comprised 20% buffer (0.0125% acetic acid and 0.0125% ammonium (B1175870) acetate) and 80% acetonitrile, with a flow rate of 1.0 mL/min, and detection performed using a UV detector at 210 nm. google.com
Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and evaporative light-scattering detection (ELSD) has also been developed for the quantitative determination of rebaudioside D alongside other steviol glycosides. nih.govmdpi.com This UHPLC-UV-ELSD method achieved baseline separation of multiple steviol glycosides within a 12-minute run. nih.govmdpi.com Furthermore, UHPLC-ESI-MS/MS (electrospray ionization tandem mass spectrometry) methods have been established, allowing for the separation and detection of rebaudioside D and other steviol glycosides within a notably short analysis time, typically under 7 minutes. mdpi.comnih.gov In one such UHPLC method, rebaudioside D was eluted at a retention time of 4.139 minutes. mdpi.comnih.gov
Method Validation for Robust Quantification
Method validation is crucial to ensure the reliability, accuracy, and precision of analytical procedures for rebaudioside D quantification. For the HPLC method using a C18 column and UV detection, validation parameters demonstrated robust performance:
Linearity: Calibration curves were linear over a working range of 25 - 150 µg/mL, with correlation coefficients (R) greater than or equal to 0.99. scirp.orgresearchgate.net
Limit of Detection (LOD): The calculated LOD was 8.53 µg/mL. scirp.orgresearchgate.net
Limit of Quantitation (LOQ): The LOQ was determined to be 25.85 µg/mL. scirp.orgresearchgate.net
Accuracy: Percent recoveries for fortified samples ranged from 96.17% to 99%, indicating high accuracy. scirp.orgresearchgate.net
Precision: The relative standard deviation (RSD) for precision was ≤2.79%. scirp.orgresearchgate.net
These validation criteria confirm the suitability of the method for the quantitative analysis of rebaudioside D in Stevia rebaudiana leaves. scirp.orgresearchgate.net
For UHPLC methods, validation studies for steviol glycosides, including rebaudioside D, have reported:
LODs and LOQs: Generally less than 10 µg/mL and 30 µg/mL, respectively. nih.govmdpi.com
Repeatability (RSD): For intra- and inter-day analyses, the RSD was typically less than 2.5%. nih.govmdpi.com
Accuracy (Recovery): Recovery rates ranged from 90% to 94%. nih.govmdpi.com
These validated methods are essential for quality assurance and the accurate assessment of rebaudioside D content and purity in various products. nih.govmdpi.comfood.gov.uk
Mechanistic Insights from Pre Clinical Studies
In Vivo Metabolic Fate in Animal Models
In vivo studies in animal models confirm the metabolic pathway observed in vitro and provide a comprehensive understanding of Rebaudioside D's disposition in a living system.
A common metabolic pathway is shared among all known steviol (B1681142) glycosides: they are degraded by gut microflora to steviol, which is then absorbed. Following absorption, steviol is conjugated to steviol glucuronide in the liver and predominantly excreted in the urine and feces via bile fishersci.canih.govwikipedia.org. Comparative toxicokinetic studies in rats have demonstrated that Rebaudioside A, stevioside (B1681144), and steviol are handled in an almost identical manner, with steviol and steviol glucuronide(s) being the predominant radioactive components in plasma and bile, respectively wikipedia.org. The majority of radioactivity from orally administered labeled steviol glycosides is eliminated in feces within 48 hours wikipedia.org. Importantly, circulating parent steviol glycosides are generally not detected in the plasma of humans or animals, indicating that the intact compounds are not absorbed into the systemic circulation nih.gov.
The landscape of pre-clinical mechanistic research is evolving with the increasing adoption of alternative animal models and microphysiological systems (MPS), also known as "organs-on-chips" or organoids. These advanced in vitro platforms are designed to mimic human and animal organ functions with remarkable accuracy, offering ethical and effective alternatives to traditional in vivo animal testing wikidata.orgnih.govuni.luthegoodscentscompany.comuni.lu.
MPS can provide valuable insights into drug metabolism, toxicity screening, and disease mechanisms by recapitulating the complex physiological environment of organs wikidata.orguni.lu. They are particularly beneficial for mechanistic studies as they allow for controlled experimentation and detailed analysis of cellular and molecular interactions that might be difficult to observe in vivo wikidata.orgnih.govuni.lu. The U.S. Food and Drug Administration (FDA) is increasingly accepting non-animal data generated through validated human-relevant models for assessing drug safety and efficacy, reflecting a shift towards more predictive and human-centric research approaches thegoodscentscompany.com. While specific applications of MPS directly to Rebaudioside D mechanistic research were not detailed in the provided search results, the general utility of these systems in understanding compound metabolism and interactions within biological systems is well-established and represents a promising avenue for future detailed investigations into steviol glycosides.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Rebaudioside D in Stevia rebaudiana leaf extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is widely used for quantification. Calibration curves should be established using certified reference standards, with validation parameters (linearity, LOD/LOQ, precision, accuracy) adhering to ICH guidelines . For example, highlights the use of orthogonal array experimental designs to optimize yield, which can be adapted to validate extraction efficiency.
Q. How can researchers design experiments to isolate Rebaudioside D while minimizing co-elution with structurally similar steviol glycosides (e.g., Rebaudioside A or M)?
- Methodological Answer : Macroporous resin chromatography (e.g., HPD-600 resin) with gradient ethanol elution is effective. Taguchi orthogonal array designs (e.g., L16 arrays) can optimize parameters like adsorption temperature (35–50°C), desorption time (30–120 min), and eluent ratios (ethanol:ethyl acetate 1:1–4:1) to maximize purity . Statistical tools like ANOVA should assess factor significance.
Q. What protocols ensure the stability of Rebaudioside D during long-term storage in aqueous solutions?
- Methodological Answer : Accelerated stability testing under controlled conditions (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis. Use spray-dried formulations incorporating surfactants (e.g., polysorbate 80) or carbohydrates (e.g., maltodextrin) to prevent crystallization and enhance solubility, as described in .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., sweetness potency vs. metabolic effects) for Rebaudioside D?
- Methodological Answer : Conduct comparative dose-response studies using standardized in vitro assays (e.g., human taste receptor TAS1R2/TAS1R3 cell lines) and in vivo metabolic profiling. Address variability by controlling for factors like glycoside purity (>98%), solvent carriers, and inter-species differences in metabolism . Meta-analyses of existing data should apply funnel plots to detect publication bias.
Q. What experimental frameworks are suitable for investigating synergistic effects between Rebaudioside D and other sweeteners (e.g., erythritol or Rebaudioside M)?
- Methodological Answer : Use response surface methodology (RSM) with central composite designs to model interaction effects. For example, ternary mixtures can be tested for sweetness synergy using trained sensory panels, with data analyzed via Pareto charts to identify dominant factors .
Q. How can researchers optimize the aqueous solubility of Rebaudioside D without altering its molecular structure?
- Methodological Answer : Employ spray-drying techniques with polymers (e.g., hydroxypropyl methylcellulose) or surfactants (e.g., lecithin) to create amorphous dispersions. supports using disordered crystalline compositions with Rebaudioside D and M to enhance solubility. Dynamic light scattering (DLS) and X-ray diffraction (XRD) validate structural integrity post-processing.
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for reconciling conflicting data on Rebaudioside D’s glycemic impact?
- Methodological Answer : Apply mixed-effects models to account for inter-study variability (e.g., subject demographics, administration routes). Sensitivity analyses should test robustness against outliers. emphasizes reporting absolute numerical data (not just percentages) and specifying statistical software (e.g., R or SAS) for transparency.
Q. How should researchers design studies to differentiate Rebaudioside D’s pharmacological effects from matrix interference in complex food systems?
- Methodological Answer : Use isotope-labeled Rebaudioside D (e.g., ¹³C-labeled) in LC-MS/MS assays to track bioavailability independently of food matrices. Fractional factorial designs can isolate matrix interactions (e.g., lipid content, pH) while minimizing experimental runs .
Tables for Reference
Table 1 : Key Parameters for Taguchi L16 Orthogonal Array in Rebaudioside D Purification (Adapted from )
| Factor | Level 1 | Level 2 | Level 3 | Level 4 |
|---|---|---|---|---|
| Adsorption Temp (°C) | 35 | 40 | 45 | 50 |
| Desorption Time (min) | 30 | 60 | 90 | 120 |
| Eluent Ratio (EtOH:EA) | 1:1 | 2:1 | 3:1 | 4:1 |
| Resin Type | HPD-600 | HPD-400 | – | – |
Table 2 : Common Contaminants in Rebaudioside D Isolation and Mitigation Strategies
| Contaminant | Mitigation Strategy | Analytical Validation Method |
|---|---|---|
| Rebaudioside A | Gradient elution with HPD-600 resin | HPLC-ELSD/MS |
| Stevioside | Ethanol precipitation at 4°C | NMR spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
